

# physical and chemical properties of 2-(Methylthio)acetamide

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## Compound of Interest

Compound Name: 2-(Methylthio)acetamide

Cat. No.: B153749

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## An In-depth Technical Guide to 2-(Methylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Methylthio)acetamide** (CAS No. 22551-24-2), a versatile intermediate in organic synthesis with potential applications in pharmaceuticals. This document details the compound's structure, physical and chemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Additionally, it explores its potential biological activity as a cyclooxygenase (COX) inhibitor. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

### Introduction

**2-(Methylthio)acetamide** is an organosulfur compound featuring a methylthio group attached to an acetamide backbone.<sup>[1]</sup> Its bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical industry.<sup>[1][2]</sup> This guide aims to consolidate the available technical information on **2-(Methylthio)acetamide** to support its application in research and development.

## Physical and Chemical Properties

**2-(Methylthio)acetamide** is a white crystalline solid at room temperature.<sup>[1]</sup> It is soluble in polar solvents such as methanol.<sup>[1]</sup> Key physical and chemical properties are summarized in the tables below.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NOS	<sup>[1]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	105.16 g/mol	<sup>[1]</sup> <sup>[3]</sup> <sup>[4]</sup>
Appearance	White crystalline solid	<sup>[1]</sup>
Melting Point	99-104 °C	<sup>[1]</sup>
Boiling Point	259 °C at 760 mmHg	<sup>[1]</sup>
Density	1.1 ± 0.1 g/cm <sup>3</sup>	<sup>[4]</sup>
Solubility	Soluble in polar solvents (e.g., methanol)	<sup>[1]</sup>

### Table 2: Spectroscopic Data

Technique	Data	Reference(s)
Infrared (IR)	$\nu = 1650 \text{ cm}^{-1}$ (C=O stretch)	<sup>[1]</sup>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ 2.10 (s, 3H, SCH <sub>3</sub> ), 3.45 (s, 2H, CH <sub>2</sub> ), 7.20 (br, 1H, NH <sub>2</sub> )	<sup>[1]</sup>
<sup>13</sup> C NMR	Experimental data not readily available in searched sources.	
Mass Spectrometry	A neutral loss of this compound has been observed in proteomics studies. <sup>[1]</sup> Specific experimental mass spectral data is not readily available.	<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-(Methylthio)acetamide** are crucial for its consistent production and use. The following sections provide established protocols.

### Synthesis

Two primary methods for the synthesis of **2-(Methylthio)acetamide** are reported:

#### Method 1: Nucleophilic Substitution of 2-Chloroacetamide

This method involves the reaction of 2-chloroacetamide with a methylthiol source under alkaline conditions.

- Reactants: 2-Chloroacetamide, Sodium methanethiolate (or methyl mercaptan and a base)
- Solvent: Ethanol/water mixture (1:1 v/v)[1]
- Temperature: 60-70 °C[1]
- Reaction Time: 4-6 hours[1]
- Procedure:
  - Dissolve 2-chloroacetamide in an equal volume mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - Add a stoichiometric equivalent of sodium methanethiolate to the solution.
  - Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - The product can be isolated by removing the solvent under reduced pressure and further purified.

- Yield: 70-75%[\[1\]](#)

## Method 2: Ammonolysis of Methylthioacetic Acid Derivatives

This highly efficient method requires careful handling of reactive intermediates.

- Reactants: Methylthioacetyl chloride or methylthioacetic anhydride, Ammonia
- Solvent: Dry diethyl ether[\[1\]](#)
- Temperature: 0-5 °C (to control exothermicity)[\[1\]](#)
- Reaction Time: 2-3 hours[\[1\]](#)
- Procedure:
  - Dissolve the methylthioacetic acid derivative in dry diethyl ether in a flask under an inert atmosphere.
  - Cool the solution to 0-5 °C in an ice bath.
  - Bubble ammonia gas through the solution or add a solution of ammonia in diethyl ether dropwise with vigorous stirring.
  - Maintain the temperature below 5 °C throughout the addition.
  - After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5 °C.
  - The resulting precipitate (ammonium chloride) is removed by filtration.
  - The filtrate is concentrated under reduced pressure to yield the crude product.
- Yield: 85-90%[\[1\]](#)

## Purification

Crude **2-(Methylthio)acetamide** can be purified to ≥99% purity using the following methods:

## Recrystallization

- Solvent System: Ethanol/water (3:1 v/v)[[1](#)]
- Procedure:
  - Dissolve the crude **2-(Methylthio)acetamide** in a minimum amount of the hot ethanol/water (3:1) solvent mixture.
  - If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
  - Allow the solution to cool slowly to room temperature to induce crystallization.
  - Further cooling in an ice bath can maximize the yield of crystals.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

## Column Chromatography

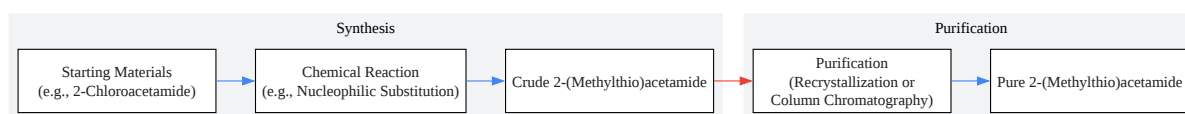
- Stationary Phase: Silica gel[[1](#)]
- Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v)[[1](#)]
- Procedure:
  - Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.
  - Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
  - Elute the column with the hexane:ethyl acetate (4:1) mixture.
  - Collect fractions and monitor by TLC to identify the fractions containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **2-(Methylthio)acetamide**.

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-(Methylthio)acetamide**.

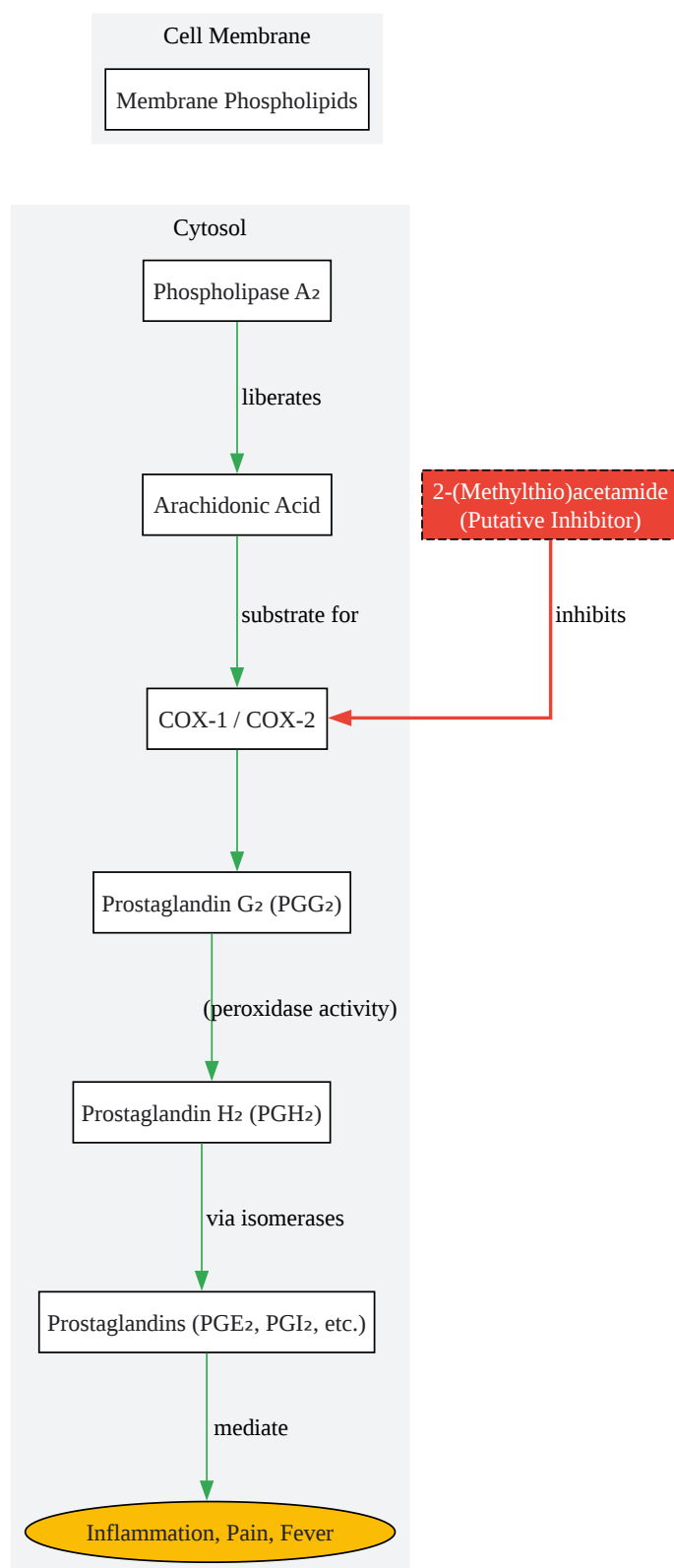


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Caption: General workflow for the synthesis and purification of **2-(Methylthio)acetamide**.

## Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition

**2-(Methylthio)acetamide** has been investigated for its anti-inflammatory properties and is suggested to act as an inhibitor of cyclooxygenase (COX) enzymes.<sup>[1]</sup> While the specific binding mode of **2-(Methylthio)acetamide** to COX enzymes is not detailed in the available literature, the following diagram illustrates the general mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), which represents the putative pathway for **2-(Methylthio)acetamide**.



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Caption: Putative mechanism of action via inhibition of the cyclooxygenase pathway.

## Safety Information

**2-(Methylthio)acetamide** should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and can cause skin and eye irritation.<sup>[4]</sup>

**Table 3: GHS Hazard Information**

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.

## Conclusion

**2-(Methylthio)acetamide** is a well-characterized compound with established protocols for its synthesis and purification, making it a reliable intermediate for research and development. Its physical and chemical properties are well-documented, although a comprehensive public database of its <sup>13</sup>C NMR and mass spectrometry data is currently lacking. The potential of **2-(Methylthio)acetamide** as a cyclooxygenase inhibitor warrants further investigation to elucidate its specific mechanism of action and therapeutic potential. This guide provides a solid foundation of technical information to facilitate its use in the scientific community.



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